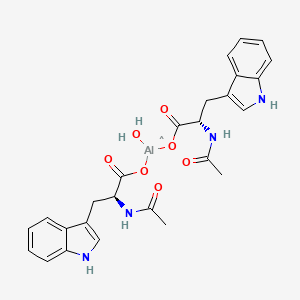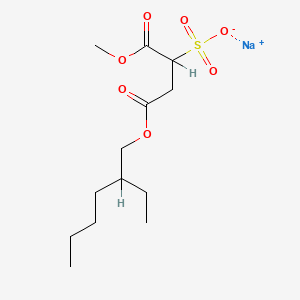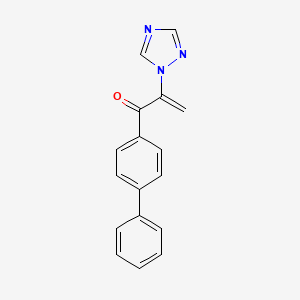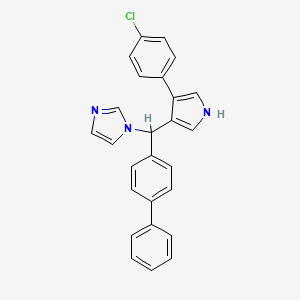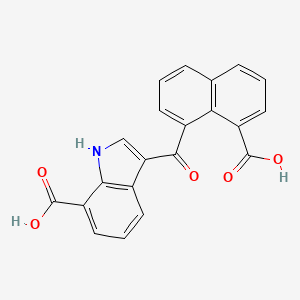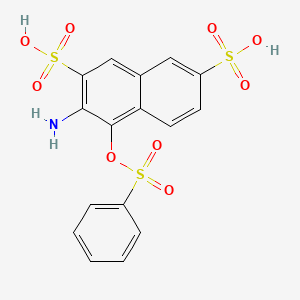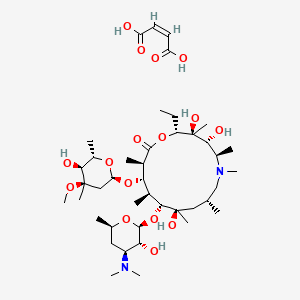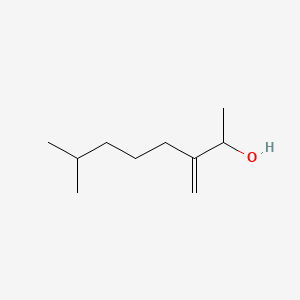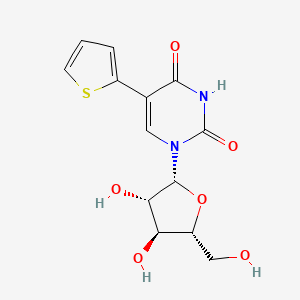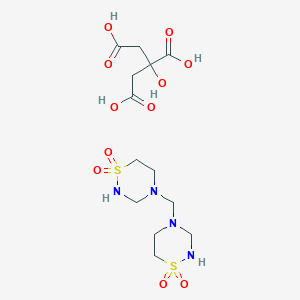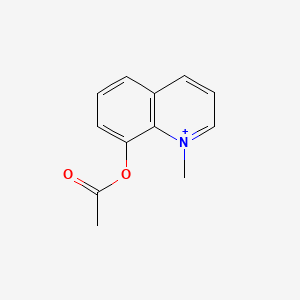
8-(Acetyloxy)-1-methyl-quinolinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Acetyloxy)-1-methyl-quinolinium is a quinoline derivative characterized by the presence of an acetyloxy group at the 8th position and a methyl group at the 1st position of the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Acetyloxy)-1-methyl-quinolinium typically involves the acetylation of 8-hydroxy-1-methyl-quinoline. The reaction can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions generally include:
Reagents: 8-hydroxy-1-methyl-quinoline, acetic anhydride, pyridine
Solvent: Anhydrous conditions are preferred
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete acetylation
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Acetyloxy)-1-methyl-quinolinium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield 1-methyl-quinoline derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives
Reduction: 1-methyl-quinoline derivatives
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
8-(Acetyloxy)-1-methyl-quinolinium has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore.
Wirkmechanismus
The mechanism of action of 8-(Acetyloxy)-1-methyl-quinolinium involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then interact with various biological molecules. The quinoline ring can intercalate with DNA, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: Lacks the acetyloxy group but shares the quinoline core structure.
1-Methylquinoline: Lacks the acetyloxy group but has a similar methyl substitution.
8-Acetyloxyquinoline: Similar acetyloxy substitution but lacks the methyl group at the 1st position.
Uniqueness
8-(Acetyloxy)-1-methyl-quinolinium is unique due to the combination of both acetyloxy and methyl groups, which confer distinct chemical properties and potential biological activities
Eigenschaften
CAS-Nummer |
27452-38-6 |
|---|---|
Molekularformel |
C12H12NO2+ |
Molekulargewicht |
202.23 g/mol |
IUPAC-Name |
(1-methylquinolin-1-ium-8-yl) acetate |
InChI |
InChI=1S/C12H12NO2/c1-9(14)15-11-7-3-5-10-6-4-8-13(2)12(10)11/h3-8H,1-2H3/q+1 |
InChI-Schlüssel |
DJMBTVQYVRRVEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=CC2=C1[N+](=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


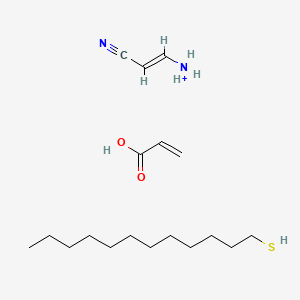
![2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide](/img/structure/B12686429.png)
